

Molecular structure and conformation of 2-(Methylcarbamoyl)phenylboronic Acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylcarbamoyl)phenylboronic Acid

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An In-depth Technical Guide to the Molecular Structure and Conformation of **2-(Methylcarbamoyl)phenylboronic Acid**

Introduction

Preamble

2-(Methylcarbamoyl)phenylboronic acid, a member of the ortho-substituted phenylboronic acid family, presents a fascinating case study in molecular architecture. Its structure, featuring a boronic acid group and an N-methylcarbamoyl group in close proximity on a phenyl ring, gives rise to a complex interplay of steric and electronic effects that dictate its three-dimensional shape and reactivity.

Relevance to Researchers and Drug Development Professionals

A thorough understanding of the molecular conformation of **2-(Methylcarbamoyl)phenylboronic acid** is paramount for professionals in medicinal chemistry, materials science, and catalysis. Boronic acids are recognized as privileged structural motifs in drug discovery, with approved drugs such as bortezomib (Velcade®) and vaborbactam demonstrating their therapeutic potential.^{[1][2]} The specific three-dimensional arrangement of a molecule, or its conformation, directly influences its ability to interact with biological targets, thereby governing its efficacy and selectivity as a therapeutic agent.^{[3][4]} Furthermore, the

conformational preferences of this molecule inform its application in supramolecular chemistry and the rational design of novel materials with tailored properties.

Part 1: Molecular Structure and Intrinsic Properties

1.1. Chemical Identity

Property	Value
Chemical Formula	C ₈ H ₁₀ BNO ₃ [5]
Molecular Weight	178.98 g/mol [5]
CAS Number	874459-85-5 [5]
Synonyms	N-methyl-2-boronobenzamide, [2-(methylcarbamoyl)phenyl]boronic acid [5]

1.2. Key Structural Features

The molecular framework of **2-(Methylcarbamoyl)phenylboronic acid** is comprised of three key functional groups:

- Phenyl Ring: A stable aromatic scaffold that provides a rigid platform for the appended functional groups.
- Boronic Acid Group [-B(OH)₂]: This group is a Lewis acid due to the vacant p-orbital on the boron atom, making it capable of accepting electron density.[\[6\]](#) It is also a hydrogen bond donor.
- N-Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group possesses a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond.[\[7\]](#) It features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

The ortho-substitution pattern forces these two functional groups into close spatial proximity, leading to significant intramolecular interactions that define the molecule's conformational landscape.

1.3. Synthesis Strategies

While a specific detailed protocol for **2-(Methylcarbamoyl)phenylboronic acid** is not readily available in the reviewed literature, a general and robust method for the synthesis of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.^{[4][6]}

Experimental Protocol: Generalized Synthesis of **2-(Methylcarbamoyl)phenylboronic Acid**

- Grignard Reagent Formation:
 - To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Slowly add a solution of 2-bromo-N-methylbenzamide in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
 - The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
- Borylation:
 - Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
 - Slowly add a solution of trimethyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Hydrolysis:
 - Pour the reaction mixture into a vigorously stirred solution of aqueous sulfuric acid or hydrochloric acid, cooled in an ice bath.
 - Extract the aqueous layer with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexanes mixture, to yield **2-(Methylcarbamoyl)phenylboronic acid** as a solid.



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Caption: Generalized synthetic workflow for **2-(Methylcarbamoyl)phenylboronic Acid**.

Part 2: Conformational Analysis

2.1. Theoretical Conformational Landscape

In the absence of an experimental crystal structure from resources like the Cambridge Structural Database (CSD), computational methods such as Density Functional Theory (DFT) are indispensable for elucidating the conformational preferences of **2-(Methylcarbamoyl)phenylboronic acid**.^{[8][9][10]} DFT allows for the calculation of the potential energy surface, revealing the most stable conformers and the energy barriers to their interconversion.^{[11][12]}

The conformation of this molecule is primarily defined by the rotation around three key single bonds:

- C(aryl)-B bond: Rotation around this bond will orient the boronic acid group relative to the plane of the phenyl ring.
- C(aryl)-C(carbonyl) bond: This rotation determines the position of the amide group relative to the boronic acid.

- C(carbonyl)-N bond: While amides have a significant barrier to rotation due to partial double bond character, different rotamers (s-cis and s-trans) are possible.[7]

2.2. Intramolecular Interactions

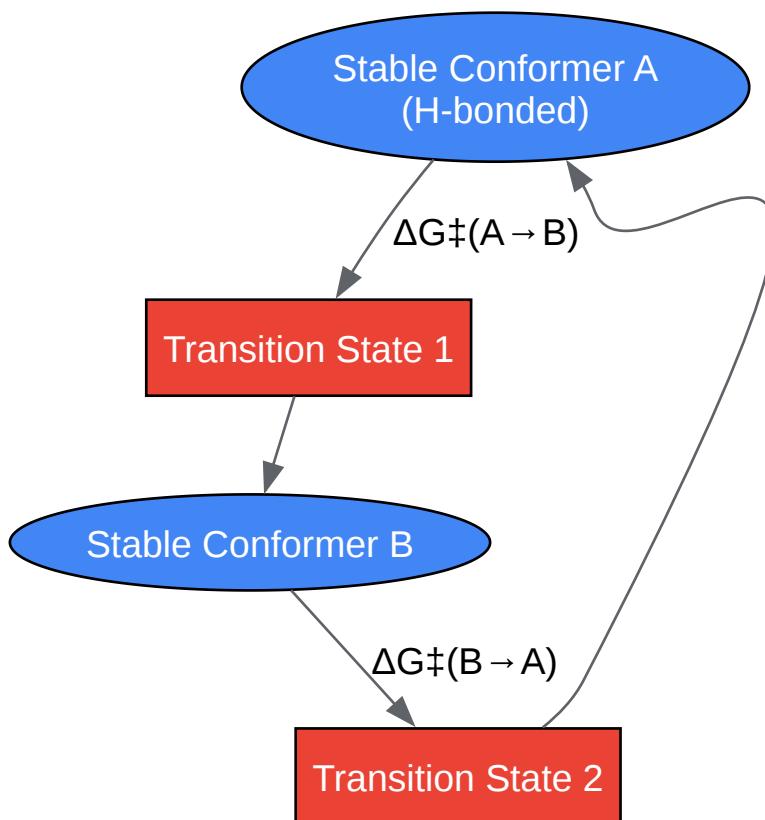
The close proximity of the boronic acid and N-methylcarbamoyl groups facilitates several potential intramolecular interactions:

- B-N Dative Bond: While possible in related ortho-aminomethyl phenylboronic acids, a direct dative bond between the boron and the amide nitrogen is less likely in this case. The delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity, making it a weaker Lewis base.
- Intramolecular Hydrogen Bonding: More plausible are intramolecular hydrogen bonds. The most likely interaction is a six-membered ring formed between one of the boronic acid hydroxyl protons and the carbonyl oxygen of the amide group. An alternative, though likely weaker, five-membered ring could form between the amide N-H proton and a boronic acid oxygen.[13][14] These hydrogen bonds are expected to play a significant role in stabilizing specific conformers.

2.3. Rotational Barriers

The energy required to rotate around the key single bonds can be estimated using computational methods.

- C(aryl)-C(carbonyl) and C(aryl)-B Bonds: The rotational barriers are expected to be influenced by steric hindrance between the two ortho substituents and the stabilizing effect of the intramolecular hydrogen bond.
- C(carbonyl)-N Bond: The rotational barrier for the amide C-N bond is typically in the range of 15-20 kcal/mol, which is high enough to potentially allow for the observation of distinct rotamers at room temperature by NMR spectroscopy.[15]



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Caption: Energy landscape relating stable conformers and rotational barriers.

Part 3: Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-(Methylcarbamoyl)phenylboronic acid** in solution.[16]

Experimental Protocol: NMR Sample Preparation

- Weigh approximately 10-20 mg of **2-(Methylcarbamoyl)phenylboronic acid** into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
- Gently agitate the vial to ensure complete dissolution.

- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Acquire the desired NMR spectra (¹H, ¹³C, ¹¹B).

¹H NMR

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic (4H)	7.2 - 8.0	Multiplets	The exact shifts and coupling patterns will depend on the conformation and electronic effects.
B(OH) ₂ (2H)	8.0 - 9.0 (broad)	Singlet	Broad due to chemical exchange and quadrupolar effects from boron.
NH (1H)	8.5 - 9.5 (broad)	Singlet or Quartet	May show coupling to the methyl group.
CH ₃ (3H)	~2.8	Doublet	Coupled to the N-H proton.

¹³C NMR

The carbon NMR spectrum will provide information about the carbon skeleton.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	165 - 175
Aromatic (C-B)	120 - 130 (broad)
Aromatic (C-H)	125 - 140
CH ₃	25 - 30

¹¹B NMR

The ¹¹B NMR spectrum is particularly informative for characterizing the boron center.[8][17]

Boron Species	Predicted Chemical Shift (δ , ppm)	Notes
Trigonal Boronic Acid (sp ²)	+28 to +33	Expected for the free acid.
Tetrahedral Boronate (sp ³)	+5 to +15	May be observed if a stable intramolecular B-N adduct or a dimer forms.[8][18]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups through their characteristic vibrational frequencies.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H stretch (boronic acid, H-bonded)	3200 - 3400 (broad)
N-H stretch (amide)	3300 - 3500
C-H stretch (aromatic)	3000 - 3100
C-H stretch (aliphatic)	2850 - 3000
C=O stretch (Amide I)	1640 - 1680
N-H bend (Amide II)	1510 - 1570
B-O stretch	1310 - 1380

Part 4: Implications for Drug Development and Materials Science

4.1. Role as a Pharmacophore

The conformational rigidity or flexibility of **2-(Methylcarbamoyl)phenylboronic acid** is a critical determinant of its potential as a pharmacophore. A preferred conformation, stabilized by intramolecular hydrogen bonding, can pre-organize the molecule for optimal binding to a protein target, potentially leading to higher affinity and selectivity. Conversely, the ability to adopt different conformations may allow for binding to multiple targets or adapting to induced-fit binding pockets.

4.2. Supramolecular Chemistry and Crystal Engineering

The hydrogen bonding capabilities of both the boronic acid and the amide functionalities make **2-(Methylcarbamoyl)phenylboronic acid** an excellent candidate for building well-defined supramolecular structures. In the solid state, it is highly likely to form intermolecular hydrogen-bonded dimers through the boronic acid groups, a common motif for phenylboronic acids.^{[3] [19]} The interplay between these intermolecular interactions and the preferred intramolecular conformation will dictate the crystal packing, which is a key aspect of crystal engineering and the design of materials with specific physical properties.

Conclusion

2-(Methylcarbamoyl)phenylboronic acid is a molecule of significant interest due to the intricate interplay between its ortho-substituted functional groups. While a definitive solid-state structure remains to be determined experimentally, theoretical modeling and spectroscopic analysis of related compounds provide a robust framework for understanding its conformational preferences. The likely presence of an intramolecular hydrogen bond between the boronic acid and the amide carbonyl is expected to be a key feature, influencing its shape, reactivity, and potential applications. Further experimental investigations, particularly single-crystal X-ray diffraction and comprehensive 2D NMR studies, are crucial to fully elucidate the rich structural chemistry of this molecule and unlock its full potential in drug discovery and materials science.

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- To cite this document: BenchChem. [Molecular structure and conformation of 2-(Methylcarbamoyl)phenylboronic Acid.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602539#molecular-structure-and-conformation-of-2-methylcarbamoyl-phenylboronic-acid]

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